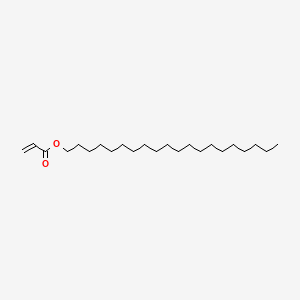
Icosyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily used in the production of polymers and copolymers, which exhibit specific characteristics such as flexibility, hydrophobicity, and thermal stability . This compound is a colorless liquid and is utilized in various industrial applications, including adhesives, sealants, and coatings .
Métodos De Preparación
Icosyl acrylate can be synthesized through the esterification of acrylic acid with icosanol (eicosanol) in the presence of a suitable catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:
Acrylic acid+Icosanol→Icosyl acrylate+Water
Industrial production methods often involve the use of continuous reactors to ensure a consistent and high-yield production of this compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve maximum efficiency .
Análisis De Reacciones Químicas
Icosyl acrylate undergoes various chemical reactions, including:
Polymerization: this compound can undergo free radical polymerization to form homopolymers or copolymers. Common initiators for this reaction include azobisisobutyronitrile (AIBN) and benzoyl peroxide.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and icosanol.
Addition Reactions: this compound can participate in addition reactions with nucleophiles, such as amines and alcohols, to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Icosyl acrylate has a wide range of scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of specialty polymers with enhanced properties such as hydrophobicity and thermal stability.
Biomedical Engineering: Acrylate-based materials, including this compound, are used in the development of biomedical devices such as contact lenses, dental materials, and tissue engineering scaffolds.
Industrial Applications: This compound is utilized in the production of high-performance materials for use in the automotive, aerospace, and electronics industries.
Mecanismo De Acción
The mechanism of action of icosyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl group in this compound is highly reactive and can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers exhibit unique properties such as flexibility, hydrophobicity, and thermal stability, making them suitable for various applications .
Comparación Con Compuestos Similares
Icosyl acrylate can be compared with other long-chain acrylate esters, such as:
Octadecyl acrylate: Similar to this compound, octadecyl acrylate is used in the production of hydrophobic polymers. this compound has a longer carbon chain, which can impart different physical properties to the resulting polymers.
Hexadecyl acrylate: This compound also forms hydrophobic polymers, but with a shorter carbon chain compared to this compound, resulting in different mechanical and thermal properties.
The uniqueness of this compound lies in its longer carbon chain, which provides enhanced hydrophobicity and thermal stability compared to shorter-chain acrylate esters .
Propiedades
Número CAS |
48076-38-6 |
|---|---|
Fórmula molecular |
C23H44O2 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
icosyl prop-2-enoate |
InChI |
InChI=1S/C23H44O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25-23(24)4-2/h4H,2-3,5-22H2,1H3 |
Clave InChI |
NGYRYRBDIPYKTL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















